molecular formula C19H22N2O2S B4299817 N-[1-oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]thiophene-2-carboxamide

N-[1-oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]thiophene-2-carboxamide

Cat. No.: B4299817
M. Wt: 342.5 g/mol
InChI Key: DOEOSIWGHHPNDY-UHFFFAOYSA-N
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Description

N-[1-oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a piperidine ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through cyclization reactions involving sulfur-containing reagents.

    Coupling Reactions: The final step involves coupling the piperidine and thiophene rings through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[1-oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

N-[1-oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]thiophene-2-carboxamide is unique due to the presence of both the thiophene and piperidine rings, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N-(1-oxo-3-phenyl-1-piperidin-1-ylpropan-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c22-18(17-10-7-13-24-17)20-16(14-15-8-3-1-4-9-15)19(23)21-11-5-2-6-12-21/h1,3-4,7-10,13,16H,2,5-6,11-12,14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEOSIWGHHPNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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